1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine” is a type of heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized by NIS to obtain an intermediate, and then the NH of the intermediate is protected by PMB-Cl to produce the key intermediate .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is a member of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures .Scientific Research Applications
Synthesis and Characterization
Synthesis in Ionic Liquid : 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine and its derivatives are synthesized using ionic liquids, offering benefits like easier work-up, milder conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010).
Catalyzed Domino Reactions : The compound is used in l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines, involving the creation of multiple bonds and a six-membered ring in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).
Microwave-Assisted Synthesis : A method involving microwave irradiation in aqueous media catalyzed by InCl3 has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives, useful for creating new N-fused heterocycles (Polo et al., 2017).
Acylation and Cyclization : The compound undergoes acylation and subsequent cyclization to form pyrazolo[4,3-b]pyridines, a process involving the formation of cyanoacetamides and their transformation (Ibrahim et al., 2011).
Synthesis in Green Conditions : The compound is synthesized under environmentally friendly conditions such as in water, under microwave irradiation, and without a catalyst, emphasizing green chemistry approaches (Shi et al., 2008).
Use in Polyethylene Glycol (PEG-400) : A method involving the use of recyclable polyethylene glycol (PEG-400) as a reaction medium has been developed for synthesizing pyrazolo[3,4-b]pyridine derivatives, highlighting mild conditions and environmental friendliness (Zhong, Dou, & Wang, 2013).
Potential Biomedical Applications
Fluorescent Sensor Development : The compound has been utilized in creating a novel fluorescent dye, which acts as a sensor for detecting small inorganic cations in polar solvents, showcasing its application in bioanalytical chemistry (Mac et al., 2010).
Development of Kinase-Focused Library : 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to this compound, have been explored for creating a library of compounds for screening against kinases and cancer drug targets (Smyth et al., 2010).
Synthesis of Novel Nanomagnetic Catalysts : The compound has been used in the synthesis of new nanomagnetic catalysts, demonstrating its potential in enhancing chemical synthesis and catalysis (Afsar et al., 2018).
Safety and Hazards
“1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine” causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, gently wash with plenty of soap and water. If it gets in the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications . .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to significant changes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBVDVRUHERNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556454-14-8 |
Source
|
Record name | 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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